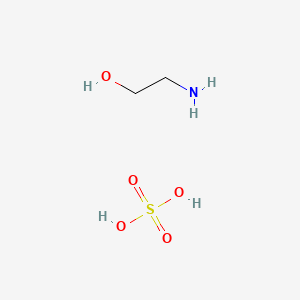
Ethanol, 2-amino-, sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the formula C₂H₇NO₄S. It is a colorless to slightly yellow solid, soluble in water, and has a pungent odor. This compound is commonly used in various industrial applications, including the manufacture of detergents, personal care products, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol, 2-amino-, sulfate (salt) can be synthesized by dissolving 2-aminoethanol in concentrated sulfuric acid . The reaction typically involves the following steps:
- Dissolve 2-aminoethanol in concentrated sulfuric acid.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool and crystallize the product.
Industrial Production Methods: In industrial settings, the preparation of ethanol, 2-amino-, sulfate (salt) follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary amines or alcohols.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in the study of cellular membranes and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of detergents, coatings, and personal care products.
Mechanism of Action
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with molecular targets and pathways. It can act as a surfactant, facilitating the removal of contaminants from surfaces. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
2-Aminoethanol: A related compound with similar chemical properties but without the sulfate group.
Diethanolamine: Contains two ethanolamine groups and is used in similar applications.
Triethanolamine: Contains three ethanolamine groups and is used in various industrial applications.
Uniqueness: Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of the sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfate functionality, such as in detergents and personal care products .
Properties
CAS No. |
20261-59-0 |
|---|---|
Molecular Formula |
C2H9NO5S |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
InChI Key |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.OS(=O)(=O)O |
Related CAS |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)






